Cas no 2043769-78-2 ((2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride)

(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- 2-Methylthiomorpholine 1,1-dioxide hydrochloride
- (R)-2-Methylthiomorpholine 1,1-dioxide hydrochloride
- (S)-2-Methylthiomorpholine 1,1-dioxide hydrochloride
- NE21644
- 2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride
- 2-methyl-1??,4-thiomorpholine-1,1-dione hydrochloride
- Z1704732719
- (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
-
- MDL: MFCD30497809
- Inchi: 1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H
- InChI Key: GCQLYHDANQJFBK-UHFFFAOYSA-N
- SMILES: Cl.S1(CCNCC1C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 180
- Topological Polar Surface Area: 54.6
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331704-0.25g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95.0% | 0.25g |
$481.0 | 2025-03-18 | |
Enamine | EN300-331704-5.0g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-18 | |
Enamine | EN300-331704-0.5g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95.0% | 0.5g |
$758.0 | 2025-03-18 | |
Enamine | EN300-331704-2.5g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-18 | |
Chemenu | CM556973-5g |
(S)-2-Methylthiomorpholine 1,1-dioxide hydrochloride |
2043769-78-2 | 95%+ | 5g |
$2450 | 2023-03-05 | |
Enamine | EN300-331704-1g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95% | 1g |
$1029.0 | 2023-09-04 | |
Enamine | EN300-331704-5g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95% | 5g |
$2981.0 | 2023-09-04 | |
1PlusChem | 1P01C0KG-2.5g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95% | 2.5g |
$2552.00 | 2023-12-19 | |
Enamine | EN300-331704-0.05g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95.0% | 0.05g |
$226.0 | 2025-03-18 | |
Enamine | EN300-331704-1.0g |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
2043769-78-2 | 95.0% | 1.0g |
$971.0 | 2025-03-18 |
(2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Recent Advances in the Study of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS: 2043769-78-2)
The compound (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS: 2043769-78-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiomorpholine-1,1-dione scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule modulators of biological pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of investigation has been the role of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride in modulating enzymatic activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of certain cysteine proteases, which are implicated in a range of pathological conditions, including inflammatory diseases and cancer. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the target enzyme, providing a structural basis for its inhibitory activity.
In addition to its enzymatic inhibition properties, (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has also been explored for its potential in drug delivery systems. A recent preprint on bioRxiv highlighted its use as a stabilizing agent in nanoparticle formulations, where it enhanced the solubility and bioavailability of poorly water-soluble drugs. This application is particularly relevant for the development of next-generation nanomedicines, where improving drug delivery efficiency is a critical challenge.
Another notable advancement is the optimization of the synthetic route for (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride. A 2024 paper in Organic Process Research & Development described a scalable and cost-effective synthesis method that significantly reduces the number of steps and improves overall yield. This development is expected to facilitate larger-scale production and further preclinical testing of the compound.
Despite these promising findings, challenges remain in the clinical translation of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride. Pharmacokinetic studies have indicated variable bioavailability, and ongoing research is aimed at addressing this issue through structural modifications and formulation improvements. Furthermore, comprehensive toxicological assessments are needed to ensure its safety profile before advancing to human trials.
In conclusion, (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride represents a versatile and promising candidate in the realm of chemical biology and drug development. Its dual role as an enzyme inhibitor and a drug delivery enhancer underscores its potential for multifunctional applications. Continued research efforts are expected to further elucidate its therapeutic potential and overcome existing limitations, paving the way for its integration into clinical practice.
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